molecular formula C10H17BrO5S B14866713 [(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate

Cat. No.: B14866713
M. Wt: 329.21 g/mol
InChI Key: RQZLIPHNDCFLPR-SXGFBTMRSA-N
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Description

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate is a complex organic compound with the molecular formula C10H17BrO5S. This compound is characterized by its bicyclic structure, which includes a bromine atom and a methanesulfonic acid group. It is commonly used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate involves its interaction with specific molecular targets. The bromine atom and methanesulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H17BrO5S

Molecular Weight

329.21 g/mol

IUPAC Name

[(1S,4S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate

InChI

InChI=1S/C10H15BrO4S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,7?,10-;/m1./s1

InChI Key

RQZLIPHNDCFLPR-SXGFBTMRSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2Br)CS(=O)(=O)O)C.O

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)O)C.O

Origin of Product

United States

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